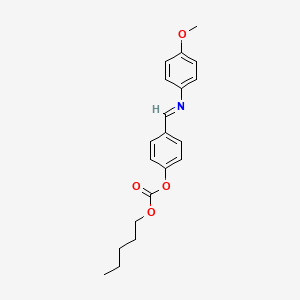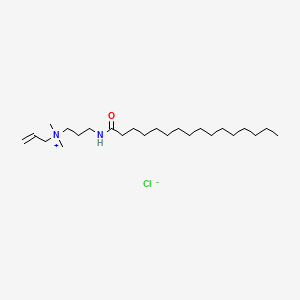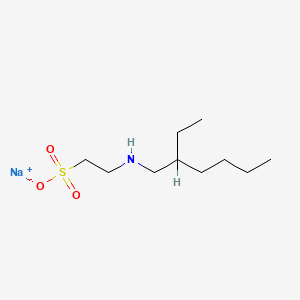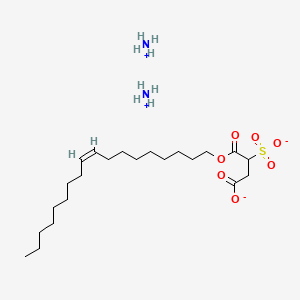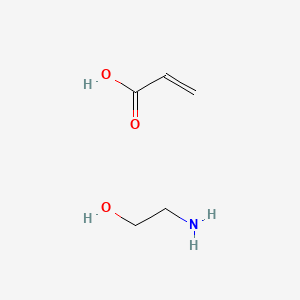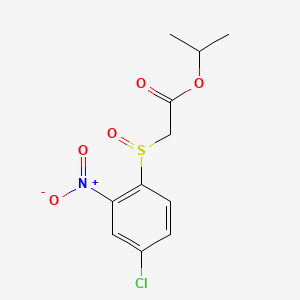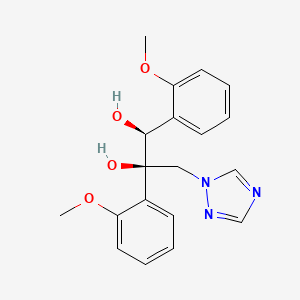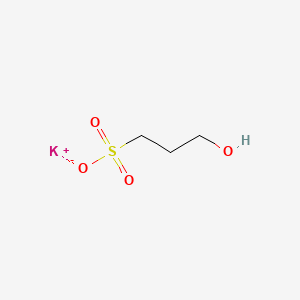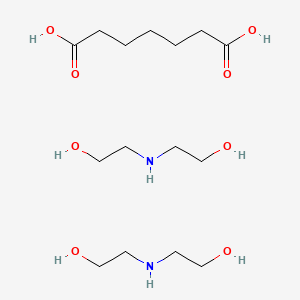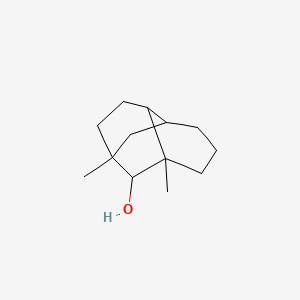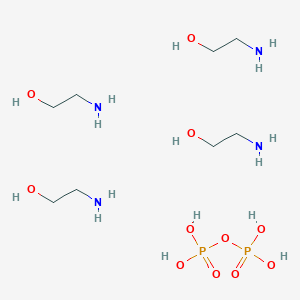
Einecs 265-273-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrotreated middle distillate is produced through the hydrotreating process, which involves the catalytic hydrogenation of middle distillates. The process typically uses a catalyst composed of metals such as nickel, molybdenum, or cobalt supported on alumina. The reaction conditions include high temperatures (300-400°C) and high pressures (30-130 bar) to facilitate the removal of sulfur, nitrogen, and other impurities .
Industrial Production Methods
In industrial settings, hydrotreated middle distillate is produced in large-scale hydrotreating units within refineries. The feedstock, which is usually a mixture of straight-run middle distillates and cracked distillates, is treated with hydrogen in the presence of a catalyst. The resulting product is a cleaner, more stable middle distillate with reduced levels of sulfur and other contaminants .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrotreated middle distillate primarily undergoes oxidation and combustion reactions. These reactions are essential for its use as a fuel.
Common Reagents and Conditions
Oxidation: In the presence of oxygen, hydrotreated middle distillate can undergo oxidation to form various oxygenated compounds. This reaction typically occurs at elevated temperatures.
Combustion: When used as a fuel, hydrotreated middle distillate undergoes combustion in the presence of oxygen to produce carbon dioxide, water, and energy. This reaction occurs at high temperatures and is facilitated by the presence of a spark or flame.
Major Products Formed
Oxidation: The oxidation of hydrotreated middle distillate can produce aldehydes, ketones, and carboxylic acids.
Combustion: The complete combustion of hydrotreated middle distillate produces carbon dioxide and water.
Applications De Recherche Scientifique
Hydrotreated middle distillate has several scientific research applications, including:
Chemistry: It is used as a reference material for the calibration of instruments used in the determination of total sulfur in diesel fuel oils.
Biology: Research on the environmental impact of hydrotreated middle distillate focuses on its biodegradability and toxicity to aquatic life.
Medicine: Studies on the potential health effects of exposure to hydrotreated middle distillate, particularly in occupational settings, are ongoing.
Mécanisme D'action
The primary mechanism by which hydrotreated middle distillate exerts its effects is through combustion. When used as a fuel, it undergoes combustion to produce energy, carbon dioxide, and water. The molecular targets involved in this process are the hydrocarbons present in the distillate, which react with oxygen to release energy .
Comparaison Avec Des Composés Similaires
Hydrotreated middle distillate can be compared with other middle distillates such as straight-run middle distillate and cracked middle distillate. The key differences include:
Hydrotreated Middle Distillate: Known for its high stability and low sulfur content due to the hydrotreating process.
Straight-Run Middle Distillate: Produced directly from the distillation of crude oil and contains higher levels of sulfur and impurities.
Cracked Middle Distillate: Produced from the cracking of heavier fractions and contains a higher concentration of olefins and aromatics.
These differences highlight the uniqueness of hydrotreated middle distillate in terms of its cleaner composition and better performance as a fuel.
Propriétés
Numéro CAS |
64918-94-1 |
|---|---|
Formule moléculaire |
C8H32N4O11P2 |
Poids moléculaire |
422.31 g/mol |
Nom IUPAC |
2-aminoethanol;phosphono dihydrogen phosphate |
InChI |
InChI=1S/4C2H7NO.H4O7P2/c4*3-1-2-4;1-8(2,3)7-9(4,5)6/h4*4H,1-3H2;(H2,1,2,3)(H2,4,5,6) |
Clé InChI |
IQDKNPVDFVTIOC-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N.C(CO)N.C(CO)N.C(CO)N.OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


